molecular formula C29H35N3O3 B11310110 N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide

Cat. No.: B11310110
M. Wt: 473.6 g/mol
InChI Key: YAEZYHLHYQGXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation using isopropylbenzene.

    Construction of the Tetrahydronaphthalene Moiety: This can be synthesized via hydrogenation of naphthalene.

    Oxazole Ring Formation: This step may involve cyclization reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide: shares structural similarities with other oxazole carboxamides and morpholine derivatives.

Uniqueness

  • The unique combination of functional groups in this compound may confer specific properties that are not present in other similar compounds, such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C29H35N3O3

Molecular Weight

473.6 g/mol

IUPAC Name

N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H35N3O3/c1-20(2)21-7-10-23(11-8-21)27(32-13-15-34-16-14-32)19-30-29(33)26-18-28(35-31-26)25-12-9-22-5-3-4-6-24(22)17-25/h7-12,17-18,20,27H,3-6,13-16,19H2,1-2H3,(H,30,33)

InChI Key

YAEZYHLHYQGXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.